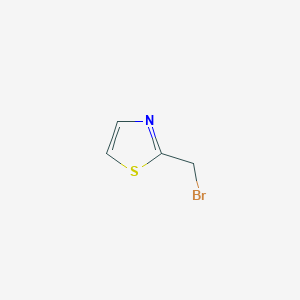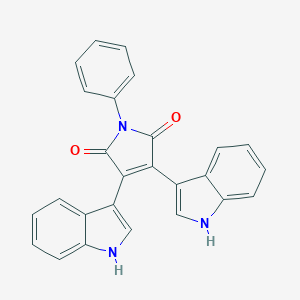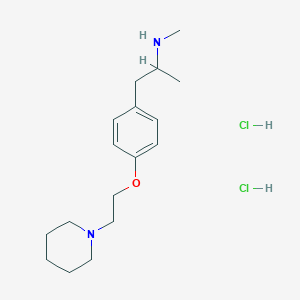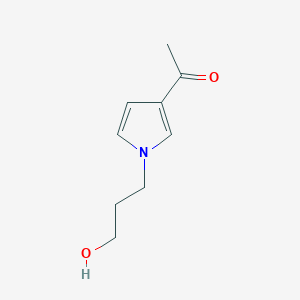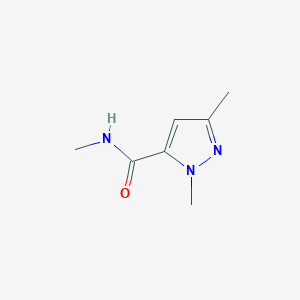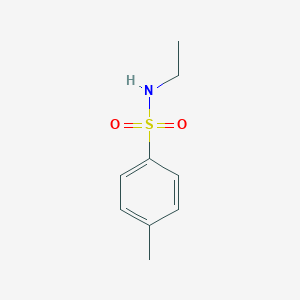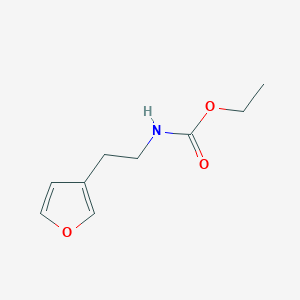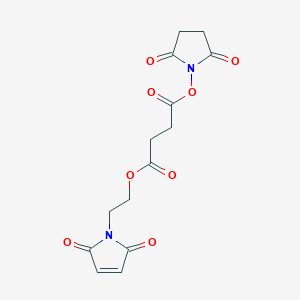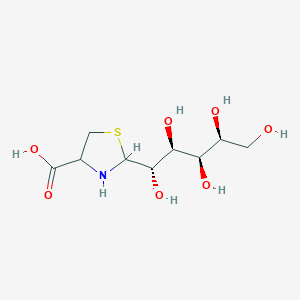
Glucosylthiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucosylthiazolidine-4-carboxylic acid (GTCA) is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. GTCA is synthesized through the reaction between glucose and thiazolidine-4-carboxylic acid (TCA) and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Glucosylthiazolidine-4-carboxylic acid has been shown to have various applications in scientific research. One of the primary uses of Glucosylthiazolidine-4-carboxylic acid is as a precursor for the synthesis of thiazolidine-4-carboxylic acid derivatives, which have potential therapeutic benefits in the treatment of various diseases. Glucosylthiazolidine-4-carboxylic acid has also been used as a chiral auxiliary in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Glucosylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to act as a nucleophile and form adducts with various electrophiles. Glucosylthiazolidine-4-carboxylic acid has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the formation of advanced glycation end products (AGEs).
Efectos Bioquímicos Y Fisiológicos
Glucosylthiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the formation of AGEs, which are implicated in the development of various diseases such as diabetes and Alzheimer's disease. Glucosylthiazolidine-4-carboxylic acid has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Glucosylthiazolidine-4-carboxylic acid is its ease of synthesis and availability. Glucosylthiazolidine-4-carboxylic acid is also stable under a wide range of conditions, making it a useful reagent in various lab experiments. However, Glucosylthiazolidine-4-carboxylic acid can be expensive to synthesize, and its purity can be difficult to control.
Direcciones Futuras
There are several future directions for research on Glucosylthiazolidine-4-carboxylic acid. One potential area of research is the development of new catalysts for the synthesis of Glucosylthiazolidine-4-carboxylic acid, which could improve the yield and purity of the compound. Another area of research is the development of new derivatives of Glucosylthiazolidine-4-carboxylic acid with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of Glucosylthiazolidine-4-carboxylic acid and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, Glucosylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. Glucosylthiazolidine-4-carboxylic acid is synthesized through the reaction between glucose and TCA and has various biochemical and physiological effects. Glucosylthiazolidine-4-carboxylic acid has potential applications in the treatment of various diseases and is a useful reagent in various lab experiments. Further research is needed to fully understand the potential of Glucosylthiazolidine-4-carboxylic acid and its derivatives in scientific research.
Métodos De Síntesis
The synthesis of Glucosylthiazolidine-4-carboxylic acid involves the reaction of glucose with TCA in the presence of a catalyst. The reaction is typically carried out in a solvent such as water or methanol and requires high temperatures and pressure. The yield of Glucosylthiazolidine-4-carboxylic acid can be improved by using different catalysts and optimizing reaction conditions.
Propiedades
Número CAS |
132338-92-2 |
|---|---|
Nombre del producto |
Glucosylthiazolidine-4-carboxylic acid |
Fórmula molecular |
C9H17NO7S |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2-[(1S,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5+,6-,7-,8?/m0/s1 |
Clave InChI |
JEPVUMTVFPQKQE-AAKCMJRZSA-N |
SMILES isomérico |
C1C(NC(S1)[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
SMILES canónico |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Sinónimos |
glucosylthiazolidine-4-carboxylic acid GTCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



